1-[3-(2-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
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Overview
Description
1-[3-(2-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can also be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[3-(2-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like dabrafenib and dasatinib contain thiazole rings and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds, such as those used in antiviral and anticancer therapies, share structural similarities and biological functions.
Uniqueness: 1-[3-(2-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(2-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(19)18-14(12-6-3-4-7-15(12)20-2)10-13(17-18)16-8-5-9-21-16/h3-9,14H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEHPVSAKSZSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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